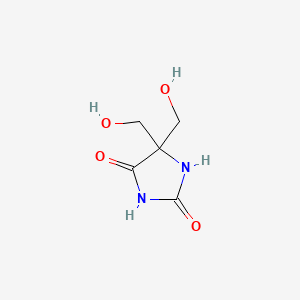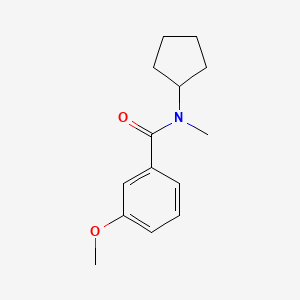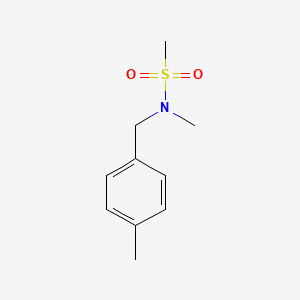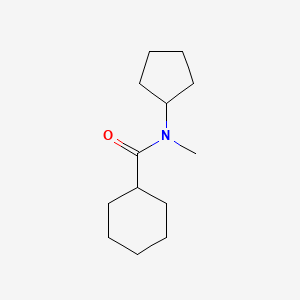![molecular formula C18H19FN2O4S B7537120 2-Fluoro-N-[1-(2-methoxyethyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-YL]benzene-1-sulfonamide](/img/structure/B7537120.png)
2-Fluoro-N-[1-(2-methoxyethyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-YL]benzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-N-[1-(2-methoxyethyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-YL]benzene-1-sulfonamide is a complex organic compound that features a quinoline core, a sulfonamide group, and a fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-N-[1-(2-methoxyethyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-YL]benzene-1-sulfonamide typically involves multiple steps. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity. This may include the use of specific solvents, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-N-[1-(2-methoxyethyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-YL]benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce specific functional groups within the molecule.
Substitution: Common in organic chemistry, substitution reactions can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reagents like lithium aluminium hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common.
Substitution: Conditions often involve the use of nucleophiles or electrophiles, depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated compounds.
Scientific Research Applications
2-Fluoro-N-[1-(2-methoxyethyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-YL]benzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structure.
Industry: Could be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action for this compound involves its interaction with specific molecular targets. For instance, sulfonamide groups are known to inhibit enzymes by mimicking the structure of natural substrates. This compound may interact with enzymes involved in metabolic pathways, thereby affecting their activity .
Comparison with Similar Compounds
Similar Compounds
Fluorinated Isoquinolines: These compounds share the fluorine and quinoline structures and have similar applications in pharmaceuticals and materials science.
Sulfonamide Derivatives: Compounds like sulfanilamide also contain the sulfonamide group and are used as antibiotics.
Uniqueness
What sets 2-Fluoro-N-[1-(2-methoxyethyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-YL]benzene-1-sulfonamide apart is its unique combination of functional groups, which may confer distinct biological activities and chemical properties. This makes it a valuable compound for further research and development.
Properties
IUPAC Name |
2-fluoro-N-[1-(2-methoxyethyl)-2-oxo-3,4-dihydroquinolin-6-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O4S/c1-25-11-10-21-16-8-7-14(12-13(16)6-9-18(21)22)20-26(23,24)17-5-3-2-4-15(17)19/h2-5,7-8,12,20H,6,9-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STARZRKUYSJNEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carbonyl)-6-(trifluoromethyl)-1H-pyridin-2-one](/img/structure/B7537040.png)

![2-[4-[2-(1,2-benzoxazol-3-yl)acetyl]piperazin-1-yl]-N-benzylacetamide](/img/structure/B7537049.png)
![2-[4-(1H-indol-3-ylmethyl)piperazin-1-yl]quinoline](/img/structure/B7537062.png)
![N-[(4-morpholin-4-ylsulfonylphenyl)methyl]-3-phenylpropanamide](/img/structure/B7537064.png)

![9-[2-(3-Methoxyphenoxy)ethyl]purin-6-amine](/img/structure/B7537077.png)
![3-[[3-(2-Methylpropyl)-1,2,4-oxadiazol-5-yl]methyl]-5,5-dipropylimidazolidine-2,4-dione](/img/structure/B7537085.png)
![1-[2-[6-Chloro-3-(2,4-difluorophenyl)-4-oxoquinazolin-2-yl]sulfanylacetyl]piperidine-4-carboxamide](/img/structure/B7537091.png)



![4-[(E)-3-quinoxalin-2-ylprop-2-enoyl]piperazin-2-one](/img/structure/B7537116.png)

